(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine
Description
®-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine is a chemical compound with a unique structure that includes a benzothiazole ring fused with a tetrahydro ring and two amine groups at positions 2 and 6
Properties
IUPAC Name |
(6R)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRYZHHKWSHHFT-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587748 | |
| Record name | (6R)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106092-11-9 | |
| Record name | (6R)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of 4-Acetamido-Cyclohexanone
The synthesis begins with electrophilic bromination at the α-position of 4-acetamido-cyclohexanone. Under aqueous conditions, bromine reacts selectively to form 2-bromo-4-acetamido-cyclohexanone, with reaction completion within 3–4 hours at 25°C.
Table 1: Bromination Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | H₂O |
| Temperature | 20–25°C |
| Molar Ratio (Br₂:Substrate) | 1.05:1 |
| Yield | 92–95% |
Cyclization with Thiourea
Thiourea introduces the thiazole ring via nucleophilic displacement of bromide. The reaction proceeds at 80–85°C, forming 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzothiazole-dihydrobromide as a crystalline intermediate. Notably, this step avoids isolation by maintaining the reaction mixture in the same vessel.
Hydrolytic Deacetylation
Hydrobromic acid (48% w/w) cleaves the acetyl protecting group at reflux (110–115°C), yielding 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. The free base is isolated via pH adjustment to 9–10, followed by crystallization from methanol.
Industrial-Scale Production Considerations
Solvent and Catalyst Selection
Industrial plants prioritize water as the primary solvent for bromination and cyclization, reducing flammability risks and waste disposal costs. Catalytic quantities of HBr (0.5–1 mol%) accelerate deacetylation without side reactions.
Table 2: Industrial Process Metrics
| Metric | Traditional Method | Single-Vessel Process |
|---|---|---|
| Total Reaction Time | 18–24 hours | 8–10 hours |
| Solvent Consumption | 15 L/kg product | 5 L/kg product |
| Effluent COD | 12,000 mg/L | 3,500 mg/L |
Temperature and Pressure Parameters
Precise temperature control during cyclization (±1°C) prevents thiourea decomposition, while atmospheric pressure operation simplifies reactor design.
Enantiomeric Control and Purification Strategies
Racemic Mixture Formation
The synthetic pathway produces racemic 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole, requiring subsequent resolution to isolate the (R)-enantiomer. Chiral HPLC with cellulose-based stationary phases (e.g., Chiralpak AD-H) achieves ≥99% enantiomeric excess, though patent literature omits specific resolution protocols.
Chiral Resolution Techniques
While not detailed in cited sources, industry-standard practices involve:
-
Kinetic resolution : Enzymatic acetylation preferentially modifies the (S)-enantiomer.
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Diastereomeric salt formation : Tartaric acid derivatives crystallize the (R)-isomer from racemic mixtures.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
®-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Dopamine D2 Receptor Agonist
One of the primary applications of (R)-4,5,6,7-tetrahydro-benzothiazole-2,6-diamine is as an intermediate in the synthesis of pramipexole, a medication used to treat Parkinson's disease and restless legs syndrome. Pramipexole acts as a selective agonist for dopamine D2 receptors, which are crucial for regulating mood and movement. The synthesis of pramipexole involves several steps where this compound serves as a key precursor .
1.2 Neuroprotective Properties
Research has indicated that compounds similar to this compound may exhibit neuroprotective effects. Studies suggest that these compounds can help mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases . The structural characteristics of benzothiazole derivatives contribute to their ability to cross the blood-brain barrier and interact with neurological pathways.
Material Science
2.1 Nonlinear Optical (NLO) Applications
This compound can be utilized to prepare its sulfate monohydrate salt for nonlinear optical applications. Nonlinear optical materials are essential in the development of advanced photonic devices such as lasers and optical switches. The compound's unique molecular structure allows it to exhibit desirable optical properties when subjected to electric fields .
2.2 Corrosion Inhibition
Another significant application is its role as a corrosion inhibitor for mild steel in acidic environments. Studies have shown that this compound effectively reduces corrosion rates by forming protective films on metal surfaces . This property is particularly valuable in industries where metal components are exposed to corrosive substances.
Case Studies
Mechanism of Action
The mechanism of action of ®-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine include other benzothiazole derivatives with different substituents on the benzothiazole ring or variations in the tetrahydro ring structure.
Uniqueness
What sets ®-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine apart is its specific configuration and the presence of two amine groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine (THBTD) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
THBTD is characterized by the molecular formula C₇H₁₁N₃S and has been studied for its structural and physicochemical properties. Its synthesis and characterization have been documented, emphasizing its potential as a versatile pharmacophore in drug development .
Neuroprotective Effects
One of the most promising areas of research surrounding THBTD is its neuroprotective properties. Studies have indicated that THBTD can maintain mitochondrial function and reduce oxidative stress in neuronal cells. For instance, KNS-760704, a derivative of THBTD, demonstrated significant neuroprotective effects in models of amyotrophic lateral sclerosis (ALS), suggesting that THBTD may exert similar benefits through mechanisms involving mitochondrial stabilization and antioxidant activity .
Anticancer Activity
THBTD derivatives have shown potential as anticancer agents. Research indicates that compounds based on the benzothiazole framework exhibit activity against various cancer cell lines. For example, studies have evaluated the effects of benzothiazole derivatives on the proliferation of human carcinoma cell lines (A431 and A549), demonstrating significant inhibition of cell growth and induction of apoptosis at specific concentrations . The mechanism involves modulation of signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation.
Biological Activity Overview
The following table summarizes key findings related to the biological activities of THBTD and its derivatives:
Case Studies
- Neuroprotection in ALS Models : KNS-760704 was tested in gerbil models with induced ischemia. The compound reduced dopaminergic neuron loss significantly compared to controls, indicating its potential as a therapeutic agent for neurodegenerative diseases .
- Anticancer Activity in Human Cell Lines : A study involving novel benzothiazole compounds demonstrated that specific derivatives could inhibit cancer cell proliferation effectively while promoting apoptosis. The study highlighted the dual action of these compounds as both anticancer and anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine, and how do they influence experimental design?
- Answer : The compound (CAS 106092-11-9) has a molecular formula of C₇H₁₁N₃S , molecular weight 169.25 g/mol , melting point 228–230°C , and density 1.313 g/cm³ . These properties are critical for solubility studies and reaction optimization. For instance, its low solubility in polar solvents (e.g., water) necessitates the use of dimethylformamide (DMF) or tetrahydrofuran (THF) for synthetic reactions, as described in protocols for nucleophilic additions .
| Property | Value | Method |
|---|---|---|
| Melting Point | 228–230°C | Differential Scanning Calorimetry (DSC) |
| Boiling Point | 359°C (760 mmHg) | Simulated via EPI Suite |
| Chiral Purity | ≥99.0% (HPLC) | Chiral HPLC with UV detection |
Q. How is the enantiomeric purity of this compound validated in synthetic workflows?
- Answer : Chiral purity is confirmed using polarimetry (specific rotation [α]²⁰D = −101°, c = 1.0 in MeOH) and HPLC with chiral stationary phases (e.g., Chiralpak AD-H column). These methods distinguish it from its (S)-enantiomer (CAS 106092-09-5), a known impurity in pramipexole synthesis .
Q. What are the primary pharmacological applications of this compound in preclinical research?
- Answer : The (R)-enantiomer is a key intermediate in synthesizing pramipexole , a dopamine D2/D3 receptor agonist used to study Parkinson’s disease and restless legs syndrome. Its structural analogs modulate dopaminergic activity, as shown in rodent models where food restriction amplified D2 receptor sensitization .
Advanced Research Questions
Q. How does stereochemistry impact the biological activity of (R)- vs. (S)-enantiomers in dopamine receptor binding assays?
- Answer : The (R)-enantiomer exhibits distinct receptor affinity compared to the (S)-form. For example, N⁶-propyl derivatives of the (R)-enantiomer (CAS 104632-28-2) show reduced hypothermic effects in rats compared to (S)-pramipexole, suggesting stereospecific interactions with D2 receptors . Contradictions in activity data may arise from differences in metabolic stability or assay conditions (e.g., pH, temperature) .
Q. What synthetic strategies are employed to optimize yield in diaryl urea derivatives of this compound?
- Answer : A two-step protocol is used:
Protection of the 6-amino group with tert-butyl carbamate (Boc) to prevent side reactions .
Nucleophilic addition with aryl isocyanates in DMF at 80°C, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate products (e.g., 3a–3f) with yields of 65–85% .
- Key Challenge : Poor solubility of the diamino precursor requires heating to 80°C for homogeneous reaction conditions .
Q. How are analytical methods tailored to resolve co-eluting impurities in this compound?
- Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with MALDI-TOF-MS resolves impurities like (S)-enantiomers and N-propyl derivatives. For example, the (S)-enantiomer elutes 0.5 min earlier than the (R)-form under these conditions .
| Impurity | CAS | Resolution Method |
|---|---|---|
| (S)-Enantiomer | 106092-09-5 | Chiral HPLC |
| N⁶-Propyl derivative | 104632-28-2 | LC-MS (m/z 211.1 [M+H]⁺) |
Q. What computational models predict the compound’s pharmacokinetic properties?
- Answer : Molecular dynamics simulations (e.g., GROMACS) and QSAR models predict logP = −0.2 and pKa = 9.18 ± 0.20, indicating moderate lipophilicity and basicity. These align with experimental data on blood-brain barrier permeability in rodent studies .
Contradictions and Methodological Gaps
- Data Conflict : While the (R)-enantiomer is reported as a dopamine agonist intermediate, some studies note weak intrinsic activity in D2 receptor assays unless functionalized with propyl or aryl groups . This highlights the need for structure-activity relationship (SAR) studies.
- Synthetic Limitations : Hydrolysis of urea derivatives (e.g., 3g–3h) requires prolonged heating (10–12 h) with LiOH/THF–H₂O, risking racemization . Alternative catalysts (e.g., enzymatic) are under exploration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
